(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
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Overview
Description
(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is primarily used in proteomics research and is known for its role as a synthetic antigen that can be linked to proteins . The compound has a molecular formula of C31H41NO12 and a molecular weight of 619.66 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves the glycosylation of 8-ethoxycarbonyloctanol. This process is catalyzed by stannic tetrachloride in dichloromethane at -10°C, leading to the formation of glycosides via 1,2-orthoacetate intermediates . The reaction typically involves the use of acetylated glycosyl bromides and silver trifluoromethanesulphonate (triflate) as promoters .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale glycosylation reactions under controlled conditions. The use of cleanroom environments and adherence to good manufacturing practices (GMP) are essential to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside primarily undergoes glycosylation reactions. These reactions involve the formation of glycosidic bonds between the carbohydrate moiety and other molecules .
Common Reagents and Conditions
Reagents: Stannic tetrachloride, acetylated glycosyl bromides, silver trifluoromethanesulphonate (triflate).
Major Products
The major products of these reactions are glycosides, which can be further functionalized for use as synthetic antigens .
Scientific Research Applications
(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is widely used in proteomics research. It serves as a synthetic antigen that can be linked to proteins, making it valuable for studying protein-carbohydrate interactions . Additionally, it is used in the development of artificial carbohydrate antigens for immunological studies .
Mechanism of Action
The compound exerts its effects by forming glycosidic bonds with proteins, thereby acting as a synthetic antigen. This interaction facilitates the study of protein-carbohydrate interactions and the development of artificial antigens . The molecular targets and pathways involved include the glycosylation sites on proteins and the subsequent immune response triggered by the synthetic antigen .
Comparison with Similar Compounds
Similar Compounds
(8-Ethoxycarbonyloctyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside: This compound is also used in glycoprotein research and has similar glycosylation properties.
8-Ethoxycarbonyloctyl-trisaccharide B: Another related compound used in the study of carbohydrate-protein interactions.
Uniqueness
(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is unique due to its specific structure, which allows for the formation of stable glycosidic bonds with proteins. This makes it particularly valuable for creating synthetic antigens and studying protein-carbohydrate interactions in detail .
Properties
IUPAC Name |
ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZILGRHVKAHOTM-CXYMUDLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747738 |
Source
|
Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106445-23-2 |
Source
|
Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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